1-Phenethylpiperidin-4-yl propionate hydrochloride
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Overview
Description
1-Phenethylpiperidin-4-yl propionate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl analogs, which are known for their potent analgesic properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenethylpiperidin-4-yl propionate hydrochloride typically involves multiple steps:
Michael Addition: The initial step involves the Michael addition of phenylethylamine to methyl acrylate, forming an intermediate.
Dieckmann Condensation: This intermediate undergoes Dieckmann condensation to yield N-phenylethyl-4-piperidone.
Reductive Amination: The N-phenylethyl-4-piperidone is then subjected to reductive amination with aniline in the presence of a hydrogen catalyst, such as Raney Nickel, to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Phenethylpiperidin-4-yl propionate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Phenethylpiperidin-4-yl propionate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives and fentanyl analogs.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with opioid receptors.
Medicine: Research is ongoing to explore its analgesic properties and potential use in pain management.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-Phenethylpiperidin-4-yl propionate hydrochloride involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. This interaction leads to the activation of intracellular signaling pathways that result in analgesia and other opioid-like effects .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Acetylfentanyl: Another fentanyl analog with a slightly different chemical structure.
Acryloylfentanyl: A synthetic opioid and close structural analog of fentanyl.
Uniqueness
1-Phenethylpiperidin-4-yl propionate hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other fentanyl analogs. Its solubility in water as a hydrochloride salt also makes it more versatile for various applications.
Properties
Molecular Formula |
C16H24ClNO2 |
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Molecular Weight |
297.82 g/mol |
IUPAC Name |
[1-(2-phenylethyl)piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(18)19-15-9-12-17(13-10-15)11-8-14-6-4-3-5-7-14;/h3-7,15H,2,8-13H2,1H3;1H |
InChI Key |
AQCXDPFMNWMWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCN(CC1)CCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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